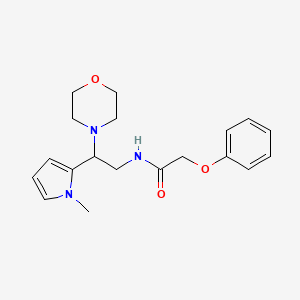

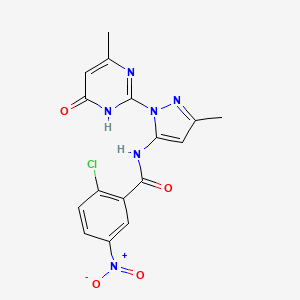

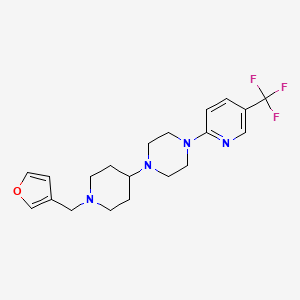

![molecular formula C25H19NO5 B2553718 7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 902625-08-5](/img/structure/B2553718.png)

7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their biological activities. In the first paper, a series of 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives were synthesized using 6-hydroxy-3,4-dihydro-1H-quinolin-2-one as a starting material. The synthesis involved the creation of a triazoloquinoline core, which was then modified by introducing various alkoxyl groups at the 7-position to yield compounds with potential anticonvulsant activities .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. In the fourth paper, the structure of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one was elucidated using X-ray diffraction and NMR assignments. A theoretical study using DFT hybrid method B3LYP and the 6-311++G(2d,p) basis set was carried out to calculate local reactivity descriptors such as Fukui functions, local softness, and local electrophilicity. These descriptors help in understanding the molecule's reactivity, particularly in the context of aromatic demethoxylation processes .

Chemical Reactions Analysis

The reactivity of quinoline derivatives in chemical reactions is influenced by their molecular structure. The third paper discusses the radioiodination of 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one, a process that involves electrophilic substitution. The study optimized reaction parameters such as concentration, pH, and time to achieve a high radiochemical yield of 91.2 ± 1.22%. This compound's reactivity towards iodination suggests potential for further functionalization of similar quinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are key to their function as pharmaceutical agents. The first paper provides insight into the neurotoxicity and anticonvulsant activities of the synthesized triazoloquinoline derivatives, with the most potent compound showing a protective index value of 4.6 and 8.1 in MES and scMet tests, respectively. These properties are indicative of the compound's therapeutic window and its potential as an anticonvulsant drug . The third paper's biodistribution study of radioiodinated benzoquinazoline in tumor-bearing mice further highlights the importance of understanding the physical and chemical properties of these compounds for their application in medical imaging and therapy .

科学的研究の応用

Synthesis and Chemical Properties

Quinolinone derivatives and related compounds are synthesized through various methods, demonstrating the versatility and potential utility of these compounds in chemical synthesis and medicinal chemistry. For instance, the synthesis of oxoisoaporphine and tetrahydroisoquinoline derivatives utilizes starting materials like 2,3-dihydro-6-hydroxy-5-methoxy-7H-dibenzo[de,h]quinolin-7-one, highlighting the importance of quinolinone scaffolds in producing biologically active molecules (Sobarzo-Sánchez et al., 2010). Similarly, the synthesis of bacterial coenzyme methoxatin illustrates the role of quinolinone frameworks in constructing complex organic molecules (Mackenzie et al., 1983).

Potential Biological Applications

Although the direct applications of 7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one are not specified, studies on related compounds offer insights into potential biological activities. For example, the design and evaluation of novel quinolin-2(1H)-ones as neuraminidase inhibitors indicate the potential of quinolinone derivatives in developing antiviral agents (Yilin et al., 2016). Another study focusing on the synthesis of potent and multifunctional aldose reductase inhibitors based on quinoxalinones showcases the therapeutic potential of quinolinone analogs in managing diabetic complications (Qin et al., 2015).

特性

IUPAC Name |

7-benzoyl-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO5/c1-29-18-9-7-16(8-10-18)13-26-14-20(24(27)17-5-3-2-4-6-17)25(28)19-11-22-23(12-21(19)26)31-15-30-22/h2-12,14H,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHISGMOZQIOITN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

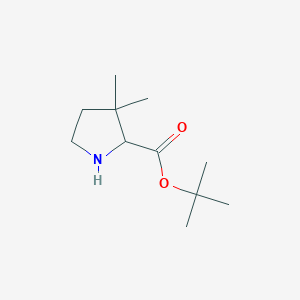

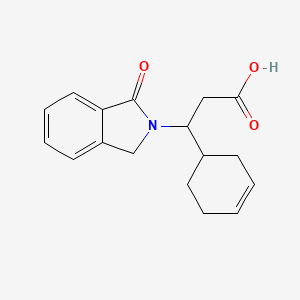

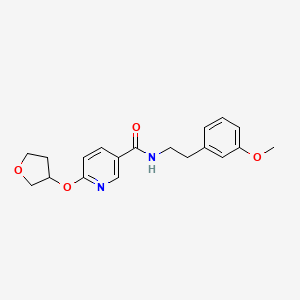

![(4-Phenyloxan-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2553642.png)

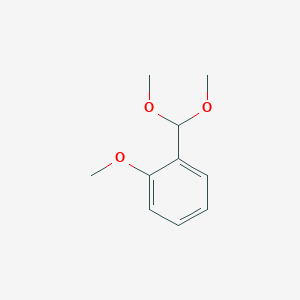

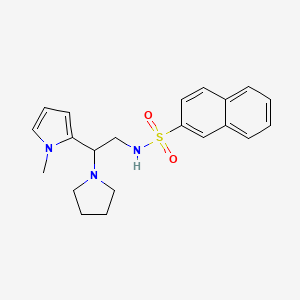

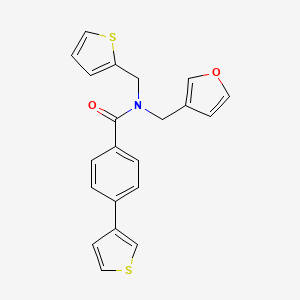

![2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2553647.png)

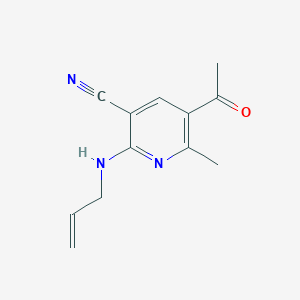

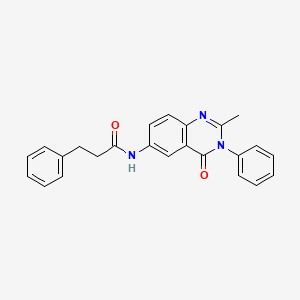

![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553652.png)